An In-depth Technical Guide to Cannabidibutolic Acid (CBDBA)
An In-depth Technical Guide to Cannabidibutolic Acid (CBDBA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidibutolic acid (CBDBA), a butyl homolog of cannabidiolic acid (CBDA), is a phytocannabinoid found in Cannabis sativa. As the field of cannabinoid research expands beyond the major constituents like THC and CBD, minor and homologous cannabinoids are gaining attention for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical and physical properties of CBDBA, alongside detailed experimental protocols for its analysis and biological evaluation. The document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological investigation of this novel cannabinoid.
Chemical and Physical Properties
CBDBA, also known as Butyl-CBDA, Butyl Cannabidiolic Acid, or Cannabidiolic Acid-C4, is categorized as an analytical reference standard.[1] It has been identified in Cannabis and is intended for research and forensic applications.[1]
Tabulated Properties
The following table summarizes the key chemical and physical properties of CBDBA.
| Property | Value | Reference |
| Formal Name | 6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-benzoic acid | [1] |
| CAS Number | 2413020-50-3 | [1] |
| Molecular Formula | C₂₁H₂₈O₄ | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| Solubility | DMF: 50 mg/mlDMSO: 60 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mlEthanol: 35 mg/ml | [1] |
| UV Absorption Maxima | 223, 269 nm | [1] |
| SMILES String | CC1=C--INVALID-LINK----INVALID-LINK--CC1 | [1] |
| InChI Key | NNHBZIQMFGGAOM-JKSUJKDBSA-N | [1] |
Biological Activity and Mechanism of Action
The biological activity of cannabinoids is largely influenced by the length of their alkyl side chain. Synthetic analogs of Δ⁹-THC with longer side chains have demonstrated significantly higher cannabimimetic properties than Δ⁹-THC itself.[2][3] This suggests that the butyl side chain of CBDBA may confer distinct pharmacological properties compared to its pentyl homolog, CBDA.
Research on the butyl homolog of Δ⁹-THC, Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), has shown it to be a high-affinity ligand for the human CB1 receptor.[1] While specific binding affinity data for CBDBA is not yet widely published, it is hypothesized to interact with the cannabinoid receptors (CB1 and CB2) and potentially other targets within the endocannabinoid system. The primary mechanism of action for many cannabinoids involves the modulation of adenylyl cyclase activity through G-protein coupled receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following sections detail generalized experimental protocols for the analysis and biological evaluation of CBDBA. These are based on standard methodologies for cannabinoid research and should be adapted and optimized for specific experimental conditions.
Analytical Quantification using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of CBDBA in a sample matrix.
Objective: To determine the concentration of CBDBA in a sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Extract the cannabinoids using a suitable solvent such as methanol or ethanol.
-
Filter the extract to remove particulate matter.
-
Perform serial dilutions of the extract to bring the concentration of CBDBA within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection Wavelength: Monitor at the UV absorbance maxima of CBDBA (223 nm and 269 nm).
-
-
Calibration:
-
Prepare a series of standard solutions of CBDBA of known concentrations.
-
Inject the standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the CBDBA peak based on its retention time compared to the standard.
-
Quantify the amount of CBDBA in the sample by comparing its peak area to the calibration curve.
-
CB1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of CBDBA for the CB1 receptor.
Objective: To determine the inhibitory constant (Ki) of CBDBA for the CB1 receptor.
Methodology:
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor.
-
Radioligand with known high affinity for the CB1 receptor (e.g., [³H]CP55,940).
-
CBDBA standard.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled CBDBA to compete with the radioligand for binding to the CB1 receptors in the membrane preparation.
-
Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the CBDBA concentration.
-
Determine the IC₅₀ value (the concentration of CBDBA that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Activity Assay (cAMP Assay)
This protocol outlines a method to assess the functional activity of CBDBA at the CB1 receptor by measuring its effect on cAMP levels.
Objective: To determine if CBDBA acts as an agonist or antagonist at the CB1 receptor and to determine its potency (EC₅₀ or IC₅₀).
Methodology:
-
Cell Culture:
-
Use a cell line that expresses the human CB1 receptor (e.g., CHO-hCB1 or HEK-hCB1 cells).
-
Culture the cells to an appropriate density in a 96-well plate.
-
-
Agonist Mode Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of CBDBA to the cells.
-
Stimulate adenylyl cyclase with a submaximal concentration of forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or bioluminescent-based assays).
-
-
Antagonist Mode Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Add increasing concentrations of CBDBA to the cells.
-
Add a known CB1 receptor agonist (e.g., WIN55,212-2) at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Incubate and measure cAMP levels as described for the agonist mode.
-
-
Data Analysis:
-
Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation as a function of the logarithm of the CBDBA concentration to determine the EC₅₀ value.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist-induced response as a function of the logarithm of the CBDBA concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the analytical quantification of CBDBA using HPLC.
Caption: Workflow for the CB1 receptor competitive binding assay.
Caption: Workflow for the functional cAMP assay.
Postulated Signaling Pathway
The following diagram illustrates the postulated signaling pathway for CBDBA acting as an agonist at the CB1 receptor, based on the known mechanism of other cannabinoids.
Caption: Postulated signaling pathway for CBDBA at the CB1 receptor.
Conclusion
CBDBA represents a promising but under-researched phytocannabinoid. Its structural similarity to other biologically active cannabinoids, particularly those with modified alkyl side chains, suggests it may possess unique pharmacological properties. This technical guide provides a starting point for researchers by consolidating the known chemical and physical data and outlining essential experimental protocols for its further investigation. Future research should focus on elucidating the specific binding affinities of CBDBA at cannabinoid and other receptors, defining its functional activity in a range of cellular and in vivo models, and developing efficient synthetic routes to facilitate its broader study. Such efforts will be crucial in determining the therapeutic potential of this novel cannabinoid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel phytocannabinoid isolated ... | Article | H1 Connect [archive.connect.h1.co]
